molecular formula C5H8ClNO2 B1590322 Piperidine-3,5-dione hydrochloride CAS No. 74647-23-7

Piperidine-3,5-dione hydrochloride

Cat. No. B1590322
CAS RN: 74647-23-7
M. Wt: 149.57 g/mol
InChI Key: ZTJNSMBNILHDHI-UHFFFAOYSA-N
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Description

Piperidine-3,5-dione hydrochloride is a chemical compound with the molecular formula C5H8ClNO2 . It has an average mass of 149.576 Da and a monoisotopic mass of 149.024353 Da . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of Piperidine-3,5-dione hydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The structure of piperidine moiety is pivotal in the production of drugs .

Scientific Research Applications

  • Synthesis of Multireceptor Atypical Antipsychotics

    • Piperidine-3,5-dione hydrochloride derivatives have been synthesized for potential use as antipsychotics. These compounds show a high affinity for dopamine D2, D3, and serotonin 5‐HT1A, 5‐HT2A, 5‐HT2C receptors, indicating their potential in treating psychiatric disorders (Chen et al., 2012).
  • Enantiomeric Resolution in Chiral Chemistry

    • Research involving the enantiomeric resolution of piperidine-3,5-dione derivatives highlights their significance in chiral chemistry, which is crucial for the development of pharmaceuticals and understanding their interactions in biological systems (Ali et al., 2016).
  • Anti-Tumor and Anti-Inflammatory Properties

    • Compounds synthesized from piperidine-3,5-dione hydrochloride exhibit mild anti-tumor activity against various human tumor cells and considerable anti-inflammatory properties, making them candidates for further research in cancer and inflammation treatments (Girgis, 2009).
  • Development of 5-HT2 Antagonists

    • Piperidine-3,5-dione hydrochloride derivatives have been developed as 5-HT2 antagonists, suggesting their potential use in neurological and psychiatric disorders (Watanabe et al., 1992).
  • Antimicrobial and Antitubercular Activities

    • Highly functionalized derivatives of piperidine-3,5-dione hydrochloride show promising antimicrobial and antitubercular activities, indicating their potential use in developing new antimicrobial agents (Dandia et al., 2013).
  • Cancer Cell Death Induction

    • Piperidine-3,5-dione hydrochloride derivatives have been shown to induce cell death in lung carcinoma cells, suggesting their potential application in cancer therapy (Hsu et al., 2008).
  • Cerium Photocatalysis in Organic Synthesis

    • The compound plays a role in cerium photocatalysis, a method important in organic synthesis, demonstrating its versatility in chemical processes (Wang et al., 2020).
  • Enantiomeric Separation in Drug Development

    • Piperidine-3,5-dione hydrochloride is crucial in the enantiomeric separation of drugs, which is significant for the development of safer and more effective pharmaceuticals (Aboul‐Enein et al., 1997).

Safety And Hazards

Piperidine-3,5-dione hydrochloride should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised to keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Piperidine and its derivatives have shown promising results in various fields of drug discovery . They are being utilized in different therapeutic applications and their importance in the pharmaceutical industry is well recognized . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

piperidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJNSMBNILHDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505213
Record name Piperidine-3,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-3,5-dione hydrochloride

CAS RN

74647-23-7
Record name Piperidine-3,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3,5-dione hydrochloride
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Piperidine-3,5-dione hydrochloride
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Piperidine-3,5-dione hydrochloride
Reactant of Route 4
Piperidine-3,5-dione hydrochloride
Reactant of Route 5
Piperidine-3,5-dione hydrochloride
Reactant of Route 6
Piperidine-3,5-dione hydrochloride

Citations

For This Compound
1
Citations
Y Tamura, LC Chen, M Fujita… - Journal of Heterocyclic …, 1980 - Wiley Online Library
The Synthesis of novel 1‐substituted 3‐anilino‐4‐diethylaminomethyl‐5‐oxo‐3,4‐dehydro‐piperidines and 2‐substituted 1,2,3,5,6,11‐hexahydro‐5‐phenyl‐4H‐pyrido[3,4‐b][1,5]benzo …
Number of citations: 16 onlinelibrary.wiley.com

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